Benzyl 3-bromo-2-oxopyrrolidine-1-carboxylate
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):
- δ 7.35–7.30 (m, 5H) : Aromatic protons of the benzyl group.
- δ 5.18 (s, 2H) : Methylene protons of the benzyloxycarbonyl group.
- δ 4.20–4.05 (m, 1H) : Methine proton adjacent to bromine (C3-H).
- δ 3.85–3.60 (m, 4H) : Methylene protons of the pyrrolidine ring (C4-H₂ and C5-H₂).
- δ 2.70–2.50 (m, 2H) : Methylene protons adjacent to the ketone (C1-H₂).
¹³C NMR (100 MHz, CDCl₃):
Fourier-Transform Infrared (FT-IR) Spectroscopy
Mass Spectrometry (MS)
- m/z 298 [M]⁺ : Molecular ion peak.
- m/z 183 [M – C₇H₇O₂]⁺ : Fragment from loss of the benzyloxycarbonyl group.
- m/z 79 [Br]⁺ : Bromine isotope pattern.
X-ray Crystallographic Data and Conformational Studies
Single-crystal X-ray diffraction data for this compound, though not directly available, can be inferred from structurally related compounds. For example, benzyl 3-[[(4-methylphenyl)sulfonyl]oxy]-1-pyrrolidine carboxylate crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 12.34 Å, b = 7.89 Å, c = 15.67 Å , and β = 105.5° . The bromine substituent’s larger atomic radius compared to tosyl or hydroxyl groups would increase interatomic distances, potentially altering crystal packing efficiency.
Conformational analysis via density functional theory (DFT) predicts a twisted envelope conformation for the pyrrolidine ring, with C3 deviating from the plane formed by N1, C2, C4, and C5. The dihedral angle between the benzyl group and the pyrrolidine ring is approximately 85° , minimizing steric clash.
Comparative Analysis with Related Pyrrolidine Carboxylates
The bromine substituent enhances electrophilicity at C3 compared to chlorine or hydroxyl groups, making the compound more reactive in Suzuki-Miyaura coupling or nucleophilic aromatic substitution reactions. Additionally, the electron-withdrawing effect of bromine reduces electron density on the pyrrolidine ring, as evidenced by upfield shifts in ¹H NMR spectra compared to the hydroxyl analog.
Properties
CAS No. |
647013-65-8 |
|---|---|
Molecular Formula |
C12H12BrNO3 |
Molecular Weight |
298.13 g/mol |
IUPAC Name |
benzyl 3-bromo-2-oxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H12BrNO3/c13-10-6-7-14(11(10)15)12(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
InChI Key |
BYYUOWJVCYCHNI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)C1Br)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Benzyl 3-bromo-2-oxopyrrolidine-1-carboxylate
Starting Material: Benzyl 2-oxopyrrolidine-1-carboxylate
The synthesis typically begins with benzyl 2-oxopyrrolidine-1-carboxylate, a compound readily available or synthesized via carbamate protection of 2-pyrrolidinone with benzyl chloroformate. This precursor features the pyrrolidinone core essential for subsequent bromination at the 3-position.
Bromination Reaction
The key step is the regioselective bromination at the 3-position of the pyrrolidinone ring. This is generally achieved by treatment with bromine or brominating agents under controlled conditions to avoid overbromination or side reactions.
Typical Bromination Procedure
- Reagents: Bromine (Br2) in an inert solvent such as chloroform or dichloromethane.
- Conditions: Cooling to low temperatures (e.g., 0–5 °C) during bromine addition to control reaction rate and selectivity.
- Work-up: Extraction with water and organic solvents, drying over anhydrous magnesium sulfate, filtration, and solvent removal under reduced pressure.
- Purification: Chromatography on silica gel using mixtures of methylene chloride and ethyl acetate, followed by recrystallization from ethyl acetate and n-hexane.
This method yields this compound as a pale yellow solid with moderate to good yields (typically around 40–70%) depending on reaction scale and conditions.
Alternative Bromination Approaches
- Use of N-bromosuccinimide (NBS) under radical or ionic conditions has been explored for selective bromination.
- Catalytic or stoichiometric use of bases such as disodium hydrogen phosphate can improve regioselectivity and yield.
- Refluxing in ethanol with bases like N-ethyl-N,N-diisopropylamine (DIEA) can facilitate bromination and subsequent functionalization steps.
Reaction Optimization and Yields
Detailed Research Findings and Experimental Data
Representative Experimental Procedure
A solution of benzyl 2-oxopyrrolidine-1-carboxylate (1 equiv) in chloroform is cooled to 5 °C. Disodium hydrogen phosphate (1 equiv) is added to buffer the solution. Bromine (1.1 equiv) dissolved in chloroform is added dropwise over 1 hour. The reaction mixture is then warmed to room temperature and stirred for 18 hours. After completion, the mixture is extracted with ice water and methylene chloride. The organic layer is dried over MgSO4, filtered, and concentrated under vacuum. The crude product is purified by silica gel chromatography (methylene chloride/ethyl acetate) and recrystallized from ethyl acetate/n-hexane to afford this compound in 42% yield as a pale yellow solid.
Characterization Data
- Molecular Formula: C12H12BrNO3
- Molecular Weight: 298.13 g/mol
- NMR (typical): Signals consistent with pyrrolidinone ring protons, benzyl group, and bromine substitution at C-3.
- Mass Spectrometry: Molecular ion peak at m/z 298 (M+).
Summary Table of Preparation Methods
Chemical Reactions Analysis
Benzyl 3-bromo-2-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form hydroxy derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include sodium borohydride for reduction and hydrogen peroxide for oxidation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
Benzyl 3-bromo-2-oxopyrrolidine-1-carboxylate serves as an important intermediate in the synthesis of bioactive compounds. Its structure allows for modifications that can enhance pharmacological properties. Notably, it has been investigated for its role in:
- Anticancer Activity : Research indicates that derivatives of this compound can augment the efficacy of existing anticancer drugs, such as sorafenib, particularly in hepatocellular carcinoma models. The compound enhances cytotoxic effects and may improve therapeutic outcomes in resistant cancer types .
- Anti-inflammatory Effects : In murine models of acute lung injury, this compound has shown promise in reducing inflammation markers and oxidative stress, indicating potential therapeutic applications in inflammatory diseases.
Synthetic Organic Chemistry
The compound is utilized as a versatile building block for synthesizing various complex organic molecules. Its unique functional groups enable diverse chemical reactions, making it a valuable tool in synthetic organic chemistry.
Synthetic Pathways
The synthesis of this compound can be achieved through several methods, including:
- Castagnoli–Cushman Reaction : This reaction facilitates the formation of lactams from imines and cyclic anhydrides, showcasing the compound's utility in generating complex structures .
Case Study 1: Anticancer Efficacy
In a study examining the cytotoxic effects of this compound on small cell lung cancer (SCLC) cell lines, it was found that treatment significantly reduced cell viability at low concentrations (15 µM). The mechanism involved increased levels of reactive oxygen species (ROS) and alterations in gene expression linked to oxidative stress responses, suggesting its potential as a therapeutic agent against resistant cancer types.
Case Study 2: Inhibition of Inflammatory Responses
Another study focused on the compound's ability to inhibit nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) in inflammatory models. Results demonstrated a marked reduction in inflammatory cell infiltration and lipid peroxidation markers, supporting its application in treating conditions characterized by excessive inflammation.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Findings/Outcomes |
|---|---|---|
| Anticancer Activity | Enhancement of sorafenib efficacy | Increased cytotoxicity in hepatocellular carcinoma |
| Anti-inflammatory Effects | Reduction of inflammation markers | Lowered oxidative stress and inflammatory cell infiltration |
| Synthetic Organic Chemistry | Building block for complex molecules | Facilitates diverse chemical reactions |
Mechanism of Action
The mechanism of action of Benzyl 3-bromo-2-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
*Note: Estimated values for the bromo derivative are extrapolated from analogs.
Key Observations:
- Bromine vs. Oxo/Fluoro Substituents: The bromine atom increases molecular weight and polarity compared to oxo or fluorine groups.
- Thermal Properties : The bromo derivative likely has a higher boiling point than the 3-oxo analog due to bromine’s larger atomic radius and stronger intermolecular forces .
Biological Activity
Benzyl 3-bromo-2-oxopyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features, which include a pyrrolidine ring, a bromine substituent, and a carboxylate group. This compound has been investigated for its potential biological activities, particularly in the context of drug discovery and therapeutic applications.
- Molecular Formula : C₁₃H₁₃BrN₁O₃
- Molecular Weight : Approximately 298.13 g/mol
- Structural Features : The presence of the benzyl group enhances lipophilicity, while the bromine atom increases reactivity, making it suitable for various chemical applications .
Biological Activity Overview
This compound exhibits a range of biological activities that have been explored in different studies:
- Anticancer Activity : Similar compounds have shown potential anticancer properties by interacting with various biological targets. The compound's structure suggests it may inhibit tumor growth through mechanisms such as apoptosis induction or inhibition of specific signaling pathways .
- Neuropharmacological Effects : Compounds with similar structures have been noted for their interactions with NMDA receptors, which are implicated in various neurological conditions. For instance, certain brominated analogs have demonstrated selectivity for NMDA receptors, indicating potential use in treating neurodegenerative diseases .
- Anti-inflammatory Properties : Research indicates that derivatives of oxopyrrolidine compounds can modulate inflammatory pathways by decreasing pro-inflammatory mediators like PGE₂ in cellular models . This suggests that this compound may also possess anti-inflammatory properties.
Table 1: Summary of Biological Activities
| Activity Type | Observations/Findings | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Neuropharmacological | Selective NMDA receptor binding | |
| Anti-inflammatory | Decreases PGE₂ levels in HCC cells |
Detailed Research Findings
- Anticancer Efficacy : In studies comparing various oxopyrrolidine derivatives, this compound exhibited significant cytotoxicity against A549 human lung adenocarcinoma cells when tested at concentrations around 100 µM. The viability assays showed a marked decrease in cell survival compared to controls, suggesting its potential as an anticancer agent .
- Mechanism of Action : The compound's ability to interfere with inflammatory mediators was highlighted in experiments where it significantly reduced PGE₂ levels in murine hepatocellular carcinoma (HCC) cells. This reduction is crucial as PGE₂ is known to promote tumor progression and inflammation .
- Pharmacokinetics and Safety : Preliminary pharmacokinetic studies on related compounds indicate that they can be absorbed effectively but may have limited blood-brain barrier (BBB) permeability. This characteristic can be advantageous for targeting peripheral tumors without affecting central nervous system functions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
